molecular formula C13H10N2O2 B230060 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine CAS No. 1023-67-2

2-[(E)-2-(4-nitrophenyl)vinyl]pyridine

Cat. No.: B230060
CAS No.: 1023-67-2
M. Wt: 226.23 g/mol
InChI Key: RBWIGCZMJZUUCB-UHFFFAOYSA-N
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Description

2-[(E)-2-(4-nitrophenyl)vinyl]pyridine is an organic compound with the molecular formula C13H10N2O2. It is characterized by the presence of a pyridine ring substituted with a vinyl group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-nitrophenyl)vinyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-[(E)-2-(4-nitrophenyl)vinyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-nitrophenyl)vinyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of selective inhibitors or advanced materials .

Properties

IUPAC Name

2-[2-(4-nitrophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWIGCZMJZUUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347815
Record name 2-[2-(4-nitrophenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023-67-2
Record name 2-[2-(4-nitrophenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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